Trichloromethyl-phenyl-t-butyl nitrone Trichloromethyl-phenyl-t-butyl nitrone
Brand Name: Vulcanchem
CAS No.: 63711-04-6
VCID: VC1783104
InChI: InChI=1S/C12H15Cl3NO/c1-11(2,3)16(17)10(12(13,14)15)9-7-5-4-6-8-9/h4-8,10H,1-3H3
SMILES: CC(C)(C)N(C(C1=CC=CC=C1)C(Cl)(Cl)Cl)[O]
Molecular Formula: C12H15Cl3NO
Molecular Weight: 295.6 g/mol

Trichloromethyl-phenyl-t-butyl nitrone

CAS No.: 63711-04-6

Cat. No.: VC1783104

Molecular Formula: C12H15Cl3NO

Molecular Weight: 295.6 g/mol

* For research use only. Not for human or veterinary use.

Trichloromethyl-phenyl-t-butyl nitrone - 63711-04-6

Specification

CAS No. 63711-04-6
Molecular Formula C12H15Cl3NO
Molecular Weight 295.6 g/mol
Standard InChI InChI=1S/C12H15Cl3NO/c1-11(2,3)16(17)10(12(13,14)15)9-7-5-4-6-8-9/h4-8,10H,1-3H3
Standard InChI Key DMZQGMMRYVYDIU-UHFFFAOYSA-N
SMILES CC(C)(C)N(C(C1=CC=CC=C1)C(Cl)(Cl)Cl)[O]
Canonical SMILES CC(C)(C)N(C(C1=CC=CC=C1)C(Cl)(Cl)Cl)[O]

Introduction

Chemical Structure and Formation

Structural Characteristics

Trichloromethyl-phenyl-t-butyl nitrone belongs to the class of nitroxide free radicals, characterized by a stable N-O- bond. Its structure consists of a trichloromethyl group (CCl₃) attached to the carbon adjacent to the nitroxide nitrogen, with a phenyl group and tert-butyl group completing the molecule . The general molecular structure can be represented as:

C₆H₅-CH(CCl₃)-N(O- )-C(CH₃)₃

Formation Mechanism

This spin adduct is formed when the highly reactive trichloromethyl radical (- CCl₃) adds to the nitrone carbon of PBN, followed by electron redistribution to form the nitroxide radical . The formation reaction can be represented as:

C₆H₅-CH=N(O)-C(CH₃)₃ + - CCl₃ → C₆H₅-CH(CCl₃)-N(O- )-C(CH₃)₃

This reaction exemplifies the fundamental principle of spin trapping, where short-lived free radicals are captured by nitrone compounds to form more stable nitroxide radicals that can be detected and analyzed .

Detection and Analysis Methods

Electron Paramagnetic Resonance Spectroscopy

The primary method for detecting and analyzing trichloromethyl-phenyl-t-butyl nitrone is Electron Paramagnetic Resonance (EPR) spectroscopy, which is particularly sensitive to the unpaired electron in the nitroxide radical .

EPR Spectrum Characteristics

The EPR spectrum of this spin adduct exhibits characteristic patterns that allow for its identification and quantification. Research using ¹³C-labeled carbon tetrachloride ([¹³C]CCl₄) has been particularly valuable in confirming the assignment of the trichloromethyl radical spin adduct .

In studies with rat liver microsomal incubation systems containing PBN, an NADPH generating system, and [¹³C]CCl₄ (90 atom % ¹³C), the resulting EPR spectra displayed patterns consistent with the expected trichloromethyl-phenyl-t-butyl nitrone adduct. This same spectrum was observed in lipid extracts from rat livers after oral administration of [¹³C]CCl₄, as well as in solutions of PBN and [¹³C]CCl₄ exposed to ultraviolet light .

Spectrum Parameters

The EPR spectra of halocarbon-derived spin adducts typically show triplets of doublets with relatively minor differences in hyperfine splitting constants and g factor values . The hyperfine splitting constants are critical parameters for identifying specific radical adducts.

Mass Spectrometry and Chromatography

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), has proven effective for identifying and characterizing the trichloromethyl radical adduct of PBN .

Deuterated PBN Variants

Research has employed deuterated PBN variants (PBN-d14 with perdeuterated phenyl and tert-butyl groups, or PBN-d9 with perdeuteration only on the tert-butyl group) to successfully identify the trichloromethyl adduct of PBN from in vitro rat liver microsomal metabolism of carbon tetrachloride and bromotrichloromethane .

Analytical Advantages

MS/MS techniques are particularly valuable because they reduce the need for chromatographic separation, which is beneficial for analyzing radical spin adducts that are typically present at low concentrations and may exhibit limited stability during chromatography .

Research Applications

Carbon Tetrachloride Metabolism Studies

Trichloromethyl-phenyl-t-butyl nitrone has played a crucial role in studies of carbon tetrachloride metabolism and hepatotoxicity mechanisms. The detection of this spin adduct in biological systems provides direct evidence for the formation of trichloromethyl radicals during CCl₄ metabolism, which are implicated in liver damage .

This has been demonstrated both in vitro using rat liver microsomal systems and in vivo in rats administered CCl₄ . These studies have been instrumental in elucidating the mechanisms of CCl₄-induced hepatotoxicity.

Reproducibility and Optimization Studies

Research on the reproducibility of spin trapping results has revealed important methodological considerations when using PBN to detect trichloromethyl radicals. One comprehensive study found that at least eight repeat experiments under identical conditions were necessary to obtain an average value with an error margin of ±10% for the EPR signal intensity of the trichloromethyl-phenyl-t-butyl nitrone adduct .

Optimization Parameters

Investigations into the effects of varying concentrations of CCl₄, PBN, and NADPH-generating systems on EPR signal intensity have yielded important optimization guidelines. Results indicate that:

  • CCl₄ concentration: No increase in EPR signal is observed beyond 10 mM

  • PBN concentration: Optimal concentration is approximately 30 mM

  • NADPH generating system: Signal strength increases with higher concentrations, though with diminishing returns

Antioxidant Interaction Studies

Research Methodologies

In Vitro Systems

The most common experimental system for studying trichloromethyl-phenyl-t-butyl nitrone involves rat liver microsomal incubations containing:

  • Phenyl-t-butyl nitrone (PBN)

  • NADPH-generating system

  • Carbon tetrachloride (either standard or ¹³C-labeled)

These systems allow for controlled generation and trapping of trichloromethyl radicals under various experimental conditions .

In Vivo Models

In vivo studies typically involve oral administration of carbon tetrachloride to rats, followed by extraction and analysis of liver tissue samples. These models provide valuable insights into the physiological relevance of trichloromethyl radical formation and the effectiveness of spin trapping under biological conditions .

Data Tables on Experimental Parameters

Table 5.1: Optimal Conditions for Detecting Trichloromethyl-phenyl-t-butyl nitrone in Rat Liver Microsomal Dispersions

ParameterOptimal RangeNotes
CCl₄ concentration0-10 mMNo further increase in signal beyond 10 mM
PBN concentration~30 mMSignal diminishes at higher concentrations
NADPH-generating systemProportional increaseSignal increases with concentration but with diminishing slope
Number of replicate experiments≥8Required for ±10% error margin

Data derived from reproducibility studies on spin trapping results

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